molecular formula C19H22N2O4 B2787755 N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705997-01-8

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2787755
CAS No.: 1705997-01-8
M. Wt: 342.395
InChI Key: MYYJTVNGAPEARY-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyphenylpropyl group and a methoxybenzyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

    Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of phenylpropanol with a suitable oxidizing agent to introduce the hydroxy group.

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with methoxybenzyl chloride under basic conditions to form the methoxybenzyl intermediate.

    Coupling Reaction: The final step involves the coupling of the hydroxyphenylpropyl intermediate with the methoxybenzyl intermediate using oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)carbamate: Similar structure but with a carbamate linkage.

    N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)amide: Similar structure but with an amide linkage.

Uniqueness

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJTVNGAPEARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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